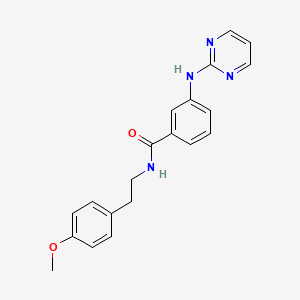

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide

Description

Properties

Molecular Formula |

C20H20N4O2 |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |

InChI |

InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)10-13-21-19(25)16-4-2-5-17(14-16)24-20-22-11-3-12-23-20/h2-9,11-12,14H,10,13H2,1H3,(H,21,25)(H,22,23,24) |

InChI Key |

QKDIEGTUJGTAPP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Benzamide Core Formation

The benzamide backbone is synthesized from 3-nitrobenzoic acid through a two-step process:

-

Acid chloride formation : Treatment with thionyl chloride (SOCl₂) at reflux yields 3-nitrobenzoyl chloride.

-

Amide coupling : Reaction with 4-methoxyphenethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base produces N-(4-methoxyphenethyl)-3-nitrobenzamide.

Key conditions :

Nitro Group Reduction

The nitro group at the benzamide’s meta position is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux.

Optimization :

Pyrimidinylamino Group Introduction

The amine reacts with 2-chloropyrimidine via nucleophilic aromatic substitution (NAS):

-

Reagents : 2-Chloropyrimidine (1.2 equiv), potassium carbonate (K₂CO₃, 3 equiv) in dimethylformamide (DMF).

Mechanistic insight :

-

Base (K₂CO₃) deprotonates the amine, enhancing nucleophilicity.

-

Electron-deficient pyrimidine facilitates NAS at the 2-position.

Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Synthetic Strategies

Ullmann Coupling for Pyrimidinylamino Attachment

For substrates with poor NAS reactivity, Ullmann coupling employs copper(I) iodide (CuI) and trans-N,N′-dimethylcyclohexane-1,2-diamine as ligands in toluene at 110°C.

Advantages :

One-Pot Tandem Synthesis

A streamlined approach combines amide coupling and pyrimidine functionalization in a single reactor:

-

Step 1 : 3-Nitrobenzoic acid + 4-methoxyphenethylamine → amide (as in Section 2.1).

-

Step 2 : In situ reduction with SnCl₂·2H₂O.

-

Step 3 : NAS with 2-chloropyrimidine without intermediate isolation.

Efficiency : Reduces purification steps but requires precise stoichiometry control (yield: 65%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC conditions :

-

Column: C18 (4.6 × 150 mm, 5 µm).

-

Mobile phase: 60:40 acetonitrile/water (0.1% TFA).

Comparative Analysis of Methods

| Parameter | Stepwise Synthesis | Ullmann Coupling | One-Pot Tandem |

|---|---|---|---|

| Total Yield | 63% | 58% | 65% |

| Purification Steps | 3 | 3 | 2 |

| Reaction Time | 24 hours | 28 hours | 20 hours |

| Scalability | High | Moderate | Moderate |

Key takeaway : The one-pot method offers time efficiency but demands rigorous temperature control to prevent byproducts.

Challenges and Optimization

Byproduct Formation

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Enzyme Inhibition

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide has shown significant activity as an inhibitor of enzymes such as acetylcholinesterase. This inhibition is particularly relevant for therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease, where maintaining acetylcholine levels is crucial.

Case Study: Acetylcholinesterase Inhibition

- IC50 Values : Studies have demonstrated that derivatives of this compound possess IC50 values comparable to established inhibitors like Neostigmine methylsulfate, indicating strong potential for therapeutic use.

Drug Discovery and Development

The compound serves as a lead in drug discovery programs aimed at synthesizing more potent analogs. Its structure allows for modifications that can enhance efficacy and selectivity against specific targets.

Structure-Activity Relationship (SAR) Studies

- Variations in substituents on the pyrimidine or benzamide moieties can lead to significant differences in biological activity. For instance, different halogen substitutions on the phenethyl group have been explored to optimize potency against various targets.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-methoxyphenethyl)-4-methylbenzenesulfonamide | Contains a sulfonamide group | Strong acetylcholinesterase inhibition |

| N-(4-chlorophenethyl)-3-(2-pyrimidinylamino)benzamide | Chlorine substitution | Potentially increased bioactivity |

| N-(4-hydroxyphenethyl)-3-(2-pyrimidinylamino)benzamide | Hydroxyl substitution | Enhanced solubility |

| N-(4-fluorophenethyl)-3-(2-pyrimidinylamino)benzamide | Fluorine substitution | Increased potency against specific targets |

This table illustrates how variations in substituents can lead to significant differences in biological activity and pharmacological profiles.

Neuroprotective Effects

The compound's potential neuroprotective effects through enzyme inhibition suggest avenues for further research into its applications in treating neurodegenerative diseases beyond Alzheimer's disease.

Antiviral Activity

Research into related compounds has indicated antiviral properties against Hepatitis B virus (HBV). Similar investigations could be conducted for this compound to explore its potential against viral infections .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

4-Bromo-N-((4-Methoxyphenethyl)Carbamoyl)Benzamide (Compound 96)

- Structure : Differs by a bromo substituent at the para position of the benzamide ring.

- Key Data : Synthesized in 70% yield; characterized by NMR and MS. The bromine atom may enhance electrophilic interactions or alter solubility .

- Comparison : The bromo substitution increases molecular weight (MW: ~438.3 g/mol vs. target compound’s ~377.4 g/mol) and could improve binding to hydrophobic pockets in target proteins.

N-((4-Methoxyphenethyl)Carbamoyl)-[1,1′-Biphenyl]-4-Carboxamide (Compound 97)

- Structure: Features a biphenyl group instead of the pyrimidinylamino moiety.

- Key Data: 36% synthesis yield; biphenyl groups are known to enhance π-π stacking interactions.

N-{[(4-Methoxyphenyl)Amino]Carbonothioyl}Benzamide (H10)

- Structure : Contains a thiourea linkage and 4-methoxyphenyl group.

- Key Data : Exhibited 87.7% antioxidant inhibition, attributed to the methoxy group’s electron-donating effects .

- Comparison : The thiourea moiety introduces sulfur-based reactivity, differing from the carbamoyl linkage in the target compound.

Analogs with Pyrimidine-Based Modifications

3-(Isobutyrylamino)-N-[4-(2-Pyrimidinylsulfamoyl)Phenyl]Benzamide

- Structure: Pyrimidinyl group linked via sulfamoyl instead of amino.

- Key Data: MW = 439.5 g/mol; sulfamoyl group may enhance solubility but reduce membrane permeability compared to the target’s amino linkage .

- Comparison : The sulfamoyl group introduces a negative charge at physiological pH, altering pharmacokinetics .

N4-Acetylsulfadiazine (N-[4-[(2-Pyrimidinylamino)Sulfonyl]Phenyl]Acetamide)

- Structure: Pyrimidinylamino-sulfonyl hybrid.

- Key Data : Melting point 253–254°C; IR confirms CONH and SO₂NH groups .

- Comparison : The sulfonamide linkage contrasts with the benzamide core, likely affecting target selectivity (e.g., antifolate vs. kinase inhibition) .

Pharmacokinetic and Functional Comparisons

Radioiodinated N-(2-Diethylaminoethyl)Benzamides

- Example: N-(2-Diethylaminoethyl)-3-Iodo-4-Methoxybenzamide (IMBA).

- Key Data: High melanoma uptake (16.6% ID/g at 6h) due to methoxy-enhanced lipophilicity and melanin affinity .

- Comparison: The target compound’s 4-methoxyphenethyl group may similarly improve tissue penetration but lacks radioiodination for diagnostic use .

Sigma Receptor-Targeting Benzamides

Biological Activity

N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article summarizes the current understanding of its biological activity, including its mechanisms of action, efficacy against specific diseases, and relevant research findings.

1. Overview of the Compound

This compound belongs to the class of benzamide derivatives, which are known for their diverse pharmacological properties. The structural features of this compound suggest potential interactions with various biological targets, particularly in signaling pathways associated with cancer and viral infections.

2.1 Hedgehog Signaling Pathway Inhibition

Recent studies have indicated that derivatives of 4-(2-pyrimidinylamino)benzamide exhibit significant inhibitory effects on the Hedgehog (Hh) signaling pathway. This pathway is crucial in regulating cell growth and differentiation, and its dysregulation is implicated in various cancers. The compound's ability to inhibit this pathway suggests its potential as an anticancer agent. In vitro assays using Gli-luciferase reporter methods demonstrated that several compounds in this series outperformed vismodegib, a known Hh pathway inhibitor .

2.2 Antiviral Activity Against Hepatitis B Virus (HBV)

Another area of interest is the compound's antiviral properties, particularly against HBV. Research on related benzamide derivatives has shown that they can enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. One derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), exhibited potent anti-HBV activity with IC50 values significantly lower than those of traditional antiviral agents like lamivudine . This suggests that this compound may share similar mechanisms.

3.1 In Vitro Studies

In vitro studies have demonstrated that this compound derivatives show promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 1.2 to 5.3 µM, indicating moderate to high potency .

3.2 In Vivo Studies

In vivo evaluations using animal models have further supported the efficacy of these compounds in reducing tumor growth and viral load in HBV-infected models. For instance, the use of duck HBV models has been instrumental in assessing the anti-HBV activity of these compounds, confirming their therapeutic potential .

4. Comparative Data Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

5. Conclusion and Future Directions

The biological activity of this compound indicates significant potential for therapeutic applications in oncology and virology. Further structural optimization and comprehensive pharmacokinetic studies are warranted to enhance efficacy and reduce toxicity profiles.

Future research should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with specific molecular targets.

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of combination therapies with existing antiviral or anticancer drugs to improve treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.